Sapriparaquinone
Overview
Description
Sapriparaquinone is a diterpenoid quinone that is isolated from the root of Salvia prionitis Hance . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sapriparaquinone can be synthesized through a series of chemical reactions involving the transformation of precursor molecules. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. Detailed synthetic routes and reaction conditions are often tailored to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the root of Salvia prionitis Hance. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. The conditions are carefully controlled to ensure the stability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Sapriparaquinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Scientific Research Applications
Sapriparaquinone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study quinone chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sapriparaquinone involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and proteins involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of cellular functions and induction of cell death in cancer cells .
Comparison with Similar Compounds
Sapriparaquinone is unique among diterpenoid quinones due to its specific chemical structure and biological activities. Similar compounds include other quinone diterpenes isolated from Salvia species, such as royleanones and abietane-type diterpenoids. These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
4-hydroxy-7-methyl-8-(4-methylpentyl)-3-propan-2-ylnaphthalene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-11(2)7-6-8-14-13(5)9-10-15-17(14)20(23)19(22)16(12(3)4)18(15)21/h9-12,21H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSFIEZGKPHKMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922876 | |
Record name | 4-Hydroxy-7-methyl-8-(4-methylpentyl)-3-(propan-2-yl)naphthalene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119139-54-7 | |
Record name | Sapriparaquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119139547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-7-methyl-8-(4-methylpentyl)-3-(propan-2-yl)naphthalene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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